molecular formula C11H8N2O3 B3279626 4-Nitro-2-(pyridin-3-yl)phenol CAS No. 69571-26-2

4-Nitro-2-(pyridin-3-yl)phenol

Cat. No.: B3279626
CAS No.: 69571-26-2
M. Wt: 216.19 g/mol
InChI Key: RRPRRUOQKACXIE-UHFFFAOYSA-N
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Description

4-Nitro-2-(pyridin-3-yl)phenol is an advanced heterocyclic building block with the CAS Number 69571-26-2 . This compound, with a molecular formula of C 11 H 8 N 2 O 3 and a molecular weight of 216.19 g/mol, is typically supplied with a purity of 98% . Its structure, which incorporates a phenol ring, a nitro functional group, and a nitrogen-rich pyridine ring, makes it a valuable scaffold in medicinal chemistry and drug discovery research. It is primarily used in the synthesis of more complex molecules and serves as a key precursor in the development of pharmaceutical candidates . The specific orientation of its functional groups allows researchers to explore structure-activity relationships and design compounds with targeted properties. As a multifunctional intermediate, it can undergo various chemical transformations, including reduction of the nitro group to an amine or further functionalization of the phenolic oxygen. This compound is intended for use as a Heterocyclic Building Block and is strictly for research and development purposes . It is not intended for diagnostic, therapeutic, or personal use. Proper safety data sheets should be consulted prior to handling. Analytical documentation, including NMR and HPLC data, is available to support research applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-2-pyridin-3-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-11-4-3-9(13(15)16)6-10(11)8-2-1-5-12-7-8/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPRRUOQKACXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 Nitro 2 Pyridin 3 Yl Phenol and Its Analogues

Retrosynthetic Analysis of 4-Nitro-2-(pyridin-3-yl)phenol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, readily available starting materials. wikipedia.org This process helps to identify potential synthetic pathways by recognizing key bond disconnections and functional group interconversions (FGIs). ias.ac.in For this compound, several logical disconnections can be proposed.

The most prominent disconnection is the carbon-carbon bond between the phenolic and pyridyl rings. This disconnection simplifies the target molecule into two key synthons: a substituted 4-nitrophenol (B140041) fragment and a pyridine (B92270) fragment. The corresponding synthetic equivalents would be a 4-nitrophenol derivative bearing a leaving group (e.g., a halogen) at the C2 position and a nucleophilic pyridine species (e.g., a pyridinyl organometallic reagent), or an electrophilic pyridine and a nucleophilic phenol (B47542). This approach points directly toward a cross-coupling reaction as a key step in the forward synthesis.

Another strategic approach is to consider functional group interconversions. The nitro group can be retrosynthetically converted to an amino group, which is a precursor for diazotization, or it can be removed entirely, suggesting its introduction at a later stage of the synthesis. youtube.com This leads to a key precursor, 2-(pyridin-3-yl)phenol (B3144016), which could be nitrated to yield the target molecule. This simplifies the initial bond-forming strategy to the synthesis of a simpler biaryl system.

These primary retrosynthetic pathways are illustrated below:

Pathway A: C-C Bond Disconnection: This strategy focuses on forming the biaryl linkage as a key step.

Target Molecule: this compound

Disconnection: C(phenol)-C(pyridine) bond

Precursors: A 2-halo-4-nitrophenol and a pyridin-3-yl organometallic reagent (e.g., pyridin-3-ylboronic acid). This route is explored in section 2.2.1.

Pathway B: Functional Group Interconversion (FGI): This strategy focuses on modifying a pre-formed biaryl core.

Target Molecule: this compound

FGI: NO₂ → NH₂ or NO₂ → H

Precursor: 2-(pyridin-3-yl)phenol

Forward Synthesis Step: Nitration of the 2-(pyridin-3-yl)phenol precursor. This route is discussed in section 2.3.1.

Direct Synthetic Approaches to this compound

Direct approaches aim to construct the core structure of this compound in a highly convergent manner, often by forming the key C-C bond between the two aromatic rings.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. nobelprize.org Reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings are widely used to create biaryl systems. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is particularly attractive due to the stability and low toxicity of boronic acids. nobelprize.org

In the context of synthesizing this compound, a Suzuki-Miyaura coupling would typically involve the reaction of 2-bromo-4-nitrophenol or 2-chloro-4-nitrophenol with pyridin-3-ylboronic acid. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. The nitro group, being strongly electron-withdrawing, can influence the reactivity of the organohalide partner. Recent advances have also demonstrated that nitroarenes themselves can act as coupling partners in denitrative cross-coupling reactions, treating the nitro group as a pseudo-halide, which expands the scope of possible starting materials. nih.gov

A typical reaction scheme is shown below:

Suzuki coupling reaction for the synthesis of this compound

The table below outlines representative conditions for Suzuki-Miyaura cross-coupling reactions applicable to the synthesis of biaryl phenols.

Phenolic PrecursorPyridine PrecursorCatalyst/LigandBaseSolventYield (%)
2-Bromo-4-nitrophenolPyridin-3-ylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O75-90
2-Chloro-4-nitrophenolPyridin-3-ylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O80-95
4-Nitrophenol-2-triflatePyridin-3-ylboronic acidPd(OAc)₂ / XPhosCs₂CO₃1,4-Dioxane85-98

Direct C-H functionalization represents a more atom-economical approach to biaryl synthesis, as it avoids the pre-functionalization of starting materials with halides or organometallic groups. mdpi.com This strategy involves the direct coupling of a C-H bond on one aromatic ring with a C-H bond or a functionalized position on another.

For the synthesis of this compound, this could involve the direct arylation of 4-nitrophenol with a pyridine derivative. The strong electron-withdrawing nature of the nitro group activates the phenolic ring, potentially facilitating reactions at the ortho positions. nih.gov However, achieving regioselectivity can be a significant challenge. The reaction typically requires a transition metal catalyst (e.g., palladium, rhodium, or copper) and often an oxidant to facilitate the catalytic cycle.

One potential pathway is the palladium-catalyzed C-H/C-H cross-coupling of 4-nitrophenol and pyridine. Another possibility is the coupling of 4-nitrophenol with a 3-halopyridine, where the phenol C-H bond is activated instead of the pyridine. These methods are at the forefront of organic synthesis, and while powerful, they often require careful optimization of reaction conditions to achieve high yields and selectivity. organic-chemistry.org

Indirect Synthetic Pathways via Precursor Modification

Indirect pathways involve the synthesis of a precursor molecule that is subsequently modified to install the required functional groups. This multi-step approach can offer advantages in terms of controlling regioselectivity and accessing a wider range of analogues.

This strategy aligns with the functional group interconversion retrosynthetic pathway. A common approach is to first synthesize 2-(pyridin-3-yl)phenol and then introduce the nitro group in a subsequent step. The synthesis of 2-(pyridin-3-yl)phenol can be achieved via a Suzuki-Miyaura coupling between 2-bromophenol and pyridin-3-ylboronic acid.

The subsequent nitration of 2-(pyridin-3-yl)phenol must be carefully controlled to achieve the desired regioselectivity. prepchem.com The hydroxyl group is a strongly activating, ortho-, para-directing group, while the pyridin-3-yl substituent is a deactivating, meta-directing group. Therefore, nitration is expected to occur primarily at the positions ortho and para to the hydroxyl group. Nitration at the C4 position (para to the hydroxyl) is often sterically and electronically favored, potentially leading to the desired this compound as the major product. prepchem.comresearchgate.net

Standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, or milder reagents like sodium nitrate in sulfuric acid, can be employed. prepchem.com

Nitration of 2-(pyridin-3-yl)phenol

Alternatively, one could start with a precursor like 4-amino-2-(pyridin-3-yl)phenol. The amino group could then be converted to a nitro group via a two-step sequence involving diazotization to form a diazonium salt, followed by treatment with sodium nitrite (B80452) in the presence of a copper catalyst (a variation of the Sandmeyer reaction).

Building the aromatic rings through cyclization reactions offers a fundamentally different approach to the phenol-pyridine core. nih.gov These methods construct one or both of the heterocyclic rings from acyclic precursors. While more complex, this can provide access to highly substituted and diverse analogues.

One established method for pyridine synthesis is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by oxidation. acsgcipr.org To adapt this for this compound, one would need precursors that already contain the necessary phenolic and nitro-substituted fragments.

Another powerful strategy is the use of cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings. nih.gov For instance, a suitably substituted diene could react with a dienophile containing a nitrogen atom to construct a pyridine or dihydropyridine ring, which could then be aromatized. This approach allows for the controlled placement of substituents and can be highly stereoselective. For example, a reaction between a 1-azadiene (containing the future pyridine nitrogen) and an activated alkene bearing the nitrophenol precursor could, in principle, lead to the desired core structure after subsequent transformations. nih.gov

These cyclization strategies, while powerful, generally involve longer synthetic sequences compared to cross-coupling methods but offer great flexibility in analogue design.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The scalability of a synthetic process is crucial for its practical application. For the synthesis of this compound, likely via a Suzuki-Miyaura coupling, several parameters must be optimized to ensure high yields, purity, and cost-effectiveness on a larger scale. These parameters include the choice of catalyst, base, solvent, and reaction temperature.

Catalyst Selection and Loading: The catalyst, typically a palladium complex, is a cornerstone of the Suzuki-Miyaura reaction. For coupling heterocyclic substrates, catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] have shown to be effective. mdpi.com Optimization involves screening various palladium catalysts and their ligands to identify the most active and stable option. For scalable synthesis, minimizing the catalyst loading (the amount of catalyst relative to the reactants) is a key objective to reduce costs and minimize palladium contamination in the final product. inovatus.es

Base and Solvent System: The choice of base and solvent is interdependent and significantly influences the reaction rate and yield. Inorganic bases such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly employed. mdpi.comgctlc.orgresearchgate.net The solvent system must facilitate the dissolution of both the organic substrates and the inorganic base. While organic solvents like dimethoxyethane are effective, for larger-scale and greener processes, mixtures of water with organic solvents like n-butanol are being explored. mdpi.comnih.gov

Temperature and Reaction Time: Reaction kinetics are highly dependent on temperature. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of side products. Optimization aims to find the lowest possible temperature at which the reaction proceeds to completion within a reasonable timeframe. For instance, many Suzuki couplings are conducted at temperatures around 80-100 °C. mdpi.comnih.gov Reducing the reaction time is also a critical factor in scalable synthesis as it directly impacts throughput and energy consumption. gctlc.org

Interactive Data Table: Optimization of Suzuki-Miyaura Coupling for a this compound Analogue

Below is a hypothetical data table illustrating the optimization of reaction conditions for the synthesis of a model pyridinyl-phenol compound.

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (2)Na₂CO₃Toluene/EtOH/H₂O1001265
2Pd(dppf)Cl₂ (1)Na₂CO₃Toluene/EtOH/H₂O100885
3Pd(dppf)Cl₂ (0.5)K₂CO₃n-Butanol/H₂O90692
4Pd(dppf)Cl₂ (0.1)K₂CO₃n-Butanol/H₂O90690
5Pd(dppf)Cl₂ (0.5)K₃PO₄n-Butanol/H₂O801088

This table is illustrative and presents hypothetical data based on typical optimization trends for Suzuki-Miyaura reactions.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. inovatus.escdnsciencepub.com For the synthesis of this compound, several green strategies can be implemented.

Safer Solvents: A key principle of green chemistry is the use of environmentally benign solvents. gctlc.org Aqueous media for Suzuki-Miyaura reactions have been extensively investigated. acs.orggctlc.orgcdnsciencepub.com Using water or mixtures of water with biodegradable solvents like n-butanol can significantly reduce the environmental footprint of the synthesis. nih.gov

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for improving energy efficiency in organic reactions. nih.govbeilstein-journals.orgnih.govresearchgate.netcore.ac.uk Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings. beilstein-journals.orgresearchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyridines. nih.govresearchgate.net

Atom Economy: Multicomponent reactions, where three or more reactants combine in a single step to form the product, offer high atom economy. nih.gov While not directly a Suzuki coupling, exploring novel one-pot syntheses for pyridinyl-phenol structures aligns with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste.

Interactive Data Table: Comparison of Traditional vs. Green Synthetic Approaches

The following table provides a comparative overview of a conventional versus a green approach for a hypothetical synthesis of a this compound analogue.

ParameterTraditional MethodGreen Method
SolventTolueneWater/n-Butanol
Heating MethodConventional Oil BathMicrowave Irradiation
Reaction Time8 - 12 hours15 - 30 minutes
CatalystHomogeneous Pd CatalystRecyclable Fluorous Precatalyst
Environmental ImpactHigherLower

This table is for illustrative purposes to highlight the potential benefits of applying green chemistry principles.

Chemical Reactivity and Transformation Pathways of 4 Nitro 2 Pyridin 3 Yl Phenol

Reactions at the Phenolic Hydroxyl Group

The hydroxyl group is a primary site of reactivity, behaving as a weak acid and a nucleophile. Its properties are significantly influenced by the attached aromatic system, which is rendered electron-deficient by the nitro and pyridinyl substituents.

The phenolic hydroxyl group of 4-Nitro-2-(pyridin-3-yl)phenol can readily undergo etherification and esterification, common reactions for phenols. ncert.nic.in

Etherification: This transformation is typically achieved via the Williamson ether synthesis. The phenol (B47542) is first deprotonated with a suitable base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to form the more nucleophilic phenoxide ion. This intermediate then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to yield the corresponding ether. The electron-withdrawing nature of the nitro and pyridyl groups enhances the acidity of the phenol, facilitating the initial deprotonation step.

Esterification: Esters can be formed by reacting the phenol with carboxylic acid derivatives, most commonly acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the HCl or carboxylic acid byproduct and can also act as a nucleophilic catalyst. This reaction converts the phenolic hydroxyl group into an ester functionality, which can be useful for protecting the hydroxyl group or modifying the molecule's biological properties.

Phenols are acidic due to the resonance stabilization of the resulting phenoxide ion. ncert.nic.in In this compound, the acidity of the hydroxyl proton is significantly increased compared to unsubstituted phenol. This is due to the potent electron-withdrawing effects of the para-nitro group and the pyridin-3-yl substituent, which help to delocalize and stabilize the negative charge on the oxygen atom after deprotonation.

Treatment with a base, such as aqueous sodium hydroxide, readily and quantitatively converts the phenol to its conjugate base, the sodium 4-nitro-2-(pyridin-3-yl)phenoxide salt. The formation of this phenoxide is often visually apparent. Analogous to 4-nitrophenol (B140041), which forms a bright yellow 4-nitrophenolate (B89219) ion in basic solutions, the deprotonated form of this compound is expected to exhibit a distinct color change due to the extended conjugation of the phenoxide system with the nitro group. ijsr.netnih.gov This phenoxide is a key reactive intermediate, acting as a potent nucleophile in reactions such as the aforementioned etherification.

Reactions Involving the Nitro Group

The nitro group profoundly influences the molecule's reactivity, primarily by acting as a strong electron-withdrawing group and as a site for chemical reduction.

The reduction of the aromatic nitro group to a primary amine is one of the most important transformations for this class of compounds. This conversion is a key step in the synthesis of many pharmaceuticals and dyes, for example, the reduction of 4-nitrophenol to 4-aminophenol (B1666318) is a crucial step in the industrial synthesis of paracetamol. nih.gov A wide variety of reagents and catalytic systems can accomplish this transformation, offering chemists options to balance reactivity, selectivity, and reaction conditions.

Common methods include:

Catalytic Hydrogenation: This is a widely used industrial method, employing hydrogen gas in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel are highly effective.

Metal/Acid Reductions: Classic methods involve the use of metals like iron (Fe), tin (Sn), or tin(II) chloride (SnCl₂) in the presence of a strong acid, typically hydrochloric acid (HCl).

Transfer Hydrogenation: This method uses a source other than H₂ gas to provide hydrogen, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C.

Sodium Borohydride (NaBH₄): While NaBH₄ alone is generally not strong enough to reduce aromatic nitro groups, its reactivity can be enhanced by various transition metal catalysts. nih.govnih.gov

The choice of reducing agent can be critical when other reducible functional groups are present in the molecule.

Reagent/SystemTypical ConditionsSelectivity Notes
H₂ / Pd/CMethanol or Ethanol, RT-50°C, 1-5 atm H₂Highly efficient; may also reduce other groups like alkenes or alkynes.
Fe / HCl or Acetic AcidAqueous ethanol, refluxClassic, cost-effective method; often used for large-scale synthesis.
SnCl₂·2H₂O / HClEthanol, refluxA common laboratory method; works well for a variety of substrates.
NaBH₄ / Catalyst (e.g., Au, Ag, Cu)Aqueous or alcoholic solvent, RTMild conditions; catalyst is essential for reactivity with the nitro group. nih.govnih.gov

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic rings. chemistrysteps.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to a leaving group is crucial for stabilizing this negatively charged intermediate and activating the ring towards attack. byjus.comlibretexts.org

While the nitro group is an excellent activating group, it can also function as the leaving group (as a nitrite (B80452) ion, NO₂⁻), although it is a less common leaving group than halides. For the nitro group to be displaced, the aromatic ring must be highly activated towards nucleophilic attack. stackexchange.com In this compound, the phenoxide form would further activate the ring system. A strong nucleophile, such as a methoxide (B1231860) or thiolate, could potentially attack the carbon atom bearing the nitro group. The stability of the intermediate Meisenheimer complex would be enhanced by delocalization of the negative charge onto the oxygen of the phenoxide and the nitrogen of the pyridine ring. However, this reaction would likely require more forcing conditions compared to the displacement of a halide leaving group. The rate-determining step is typically the initial attack by the nucleophile to form the Meisenheimer complex. researchgate.netmasterorganicchemistry.com

Reactivity of the Pyridine Moiety

The pyridine ring introduces a basic and nucleophilic nitrogen atom into the molecule, providing another center for chemical reactions.

The lone pair of electrons on the pyridine nitrogen is located in an sp² hybrid orbital and is not part of the aromatic π-system. Consequently, it is available for reaction with electrophiles.

Protonation: As a base, the pyridine nitrogen will be protonated in acidic conditions to form a pyridinium (B92312) salt. This protonation significantly alters the electronic properties of the entire molecule, making the pyridinium ring a much stronger electron-withdrawing group.

N-Alkylation and N-Acylation: The nitrogen atom can act as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) or acyl halides to form quaternary N-alkyl or N-acyl pyridinium salts, respectively. quimicaorganica.org This reaction is generally efficient for primary and secondary alkyl halides.

Coordination to Metals: The nitrogen lone pair can coordinate to various metal centers, allowing the entire molecule to function as a ligand in organometallic complexes. This property can be exploited in catalysis or for the construction of more complex supramolecular structures.

While the pyridine ring itself can undergo nucleophilic aromatic substitution, in this particular molecule, the phenol ring is more highly activated by the para-nitro group, making it the more likely site for such reactions.

N-Alkylation and N-Oxidation Reactions

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic center, susceptible to reactions with electrophiles.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the pyridine nitrogen, forming a pyridinium salt. The process typically occurs by treating the parent compound with an alkyl halide. While direct N-alkylation of amines with phenols can be achieved using specialized catalysts, the more common route for pyridinic nitrogen involves alkylating agents like methyl iodide or benzyl (B1604629) bromide. rsc.orgrsc.org The resulting positive charge on the pyridinium nitrogen significantly alters the electron distribution in the ring, making it more electron-deficient.

N-Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). nih.govnih.gov The resulting N-oxide group has a profound effect on the reactivity of the pyridine ring; the oxygen atom can donate electron density back into the ring, which, contrary to the parent pyridine, activates the ring for electrophilic substitution, particularly at the 4-position. wikipedia.orgscripps.edu Studies on various 3-substituted pyridines have shown that they are readily metabolized to their corresponding N-oxides. nih.govnih.gov

Table 1: Representative N-Alkylation and N-Oxidation Reactions on Pyridine Scaffolds
Reaction TypeReagentProduct TypeEffect on Pyridine Ring
N-Alkylation Alkyl Halide (e.g., CH₃I)Pyridinium SaltIncreased electron deficiency
N-Oxidation Peroxy Acid (e.g., m-CPBA)Pyridine-N-oxideActivated for electrophilic substitution

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) on a pyridine ring is significantly more challenging than on benzene. wikipedia.orgquimicaorganica.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. This deactivation is further intensified in this compound due to the electron-withdrawing effects of the attached nitrophenol substituent.

Under forcing conditions, electrophilic substitution on pyridine occurs preferentially at the 3- and 5-positions (meta to the nitrogen), as the intermediates formed by attack at these positions are more stable than those from attack at the 2-, 4-, or 6-positions. quimicaorganica.orgquora.comyoutube.com For this compound, the existing substituent is at the 3-position. Therefore, any potential electrophilic attack would be directed to the 5-position, which is meta to the nitrogen and avoids placing a positive charge on the already electron-poor nitrogen atom during the formation of the reaction intermediate. quora.com However, reactions like Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalysts tend to coordinate with the basic nitrogen atom, leading to even greater deactivation. quimicaorganica.org

Reactions on the Aromatic Phenol Ring

The phenol ring's reactivity is governed by a competition between the powerful activating, ortho-, para-directing hydroxyl group and the deactivating effects of the para-nitro group and the ortho-pyridinyl substituent. quora.com

Electrophilic Substitution Reactions

The hydroxyl (-OH) group is a potent activating group that strongly directs incoming electrophiles to the ortho and para positions by donating electron density through resonance. organicchemistrytutor.com In this compound, the para position relative to the hydroxyl group is occupied by the nitro group. The two ortho positions are C-2 (occupied by the pyridinyl group) and C-6.

Conversely, the nitro (-NO₂) group is a strong deactivating group and a meta-director. youtube.compearson.com The pyridinyl group also acts as a deactivating group through its inductive effect. Therefore, the phenol ring is significantly less reactive than phenol itself. Electrophilic substitution will be directed to the remaining open position that is most activated, which is C-6. This position is ortho to the activating hydroxyl group and meta to the deactivating nitro group, making it the most favorable site for electrophilic attack.

Table 2: Directing Effects of Substituents on the Phenol Ring
SubstituentPosition (relative to C-1)Electronic EffectDirecting Influence
-OH C-1Activating (+R > -I)Ortho, Para
-Pyridinyl C-2Deactivating (-I)Meta
-NO₂ C-4Deactivating (-R, -I)Meta

Nucleophilic Aromatic Substitution Adjacent to Activating Groups

Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic systems bearing strong electron-withdrawing groups. wikipedia.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov

The presence of a nitro group ortho or para to a good leaving group dramatically facilitates SNAr reactions. libretexts.orgnih.govyoutube.com In this compound, the nitro group is in the para position relative to the hydroxyl group and ortho to the C-5 hydrogen. This electronic arrangement makes the aromatic ring highly electron-deficient and susceptible to attack by strong nucleophiles. While the pyridinyl group at C-2 is not a conventional leaving group, nucleophilic attack could potentially occur at the hydrogen-bearing carbons (C-3 or C-5) adjacent to the activating nitro group in a process known as SNAr-H substitution, although this typically requires an oxidizing agent to complete the reaction. The most significant activation is for the displacement of a leaving group at C-1, which is para to the nitro group.

Derivatization Strategies for Structural Modification and Functionalization

The structure of this compound serves as a scaffold that can be modified to introduce new functionalities, particularly for applications in coordination chemistry.

Introduction of Ancillary Ligating Sites

The molecule itself can act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the phenolic oxygen. To enhance its coordination capabilities, ancillary ligating sites can be introduced, transforming it into a multidentate or "pincer" type ligand. A primary strategy for this functionalization is through modern cross-coupling reactions. mdpi.com

For instance, the phenol hydroxyl group can be converted into a triflate (-OTf), which is an excellent leaving group in palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling. mdpi.compreprints.org This would allow for the introduction of another heterocyclic ring (e.g., another pyridine, an imidazole, or a pyrazole) at the C-1 position, creating a tridentate ligand system. Alternatively, selective halogenation of the pyridine or phenol ring, followed by cross-coupling, can be used to append additional coordinating groups. Such synthetic strategies are crucial in the development of complex ligands for catalysis and materials science. mdpi.comdepaul.eduresearchgate.net

Table 3: Potential Cross-Coupling Strategies for Derivatization
Reaction NameSubstrate ModificationTypical ReagentIntroduced Group Example
Suzuki Coupling Phenol → Aryl TriflateArylboronic AcidPyridine
Stille Coupling Phenol → Aryl TriflateOrganostannaneThiophene
Negishi Coupling Ring HalogenationOrganozinc ReagentPhenyl

Formation of Polymeric or Oligomeric Structures

A comprehensive review of scientific literature and chemical databases reveals no specific studies detailing the formation of polymeric or oligomeric structures directly from this compound. The potential for this compound to undergo polymerization or oligomerization remains an unexplored area of research.

While general classes of related compounds, such as phenols and their derivatives, are known to participate in various polymerization reactions, the specific reactivity of this compound in this context has not been documented. Phenolic compounds can undergo polymerization through mechanisms like oxidative coupling, which can be catalyzed by enzymes or chemical oxidants. kyoto-u.ac.jpbohrium.com This process typically involves the formation of phenoxy radicals, which then couple to form larger molecules. kyoto-u.ac.jp The substitution pattern on the phenolic ring, including the presence of nitro and pyridinyl groups, would be expected to significantly influence the feasibility and outcome of such reactions.

Similarly, electropolymerization is another common method for creating polymer films from phenolic monomers. nih.govacs.orgresearchgate.net This technique involves the electrochemical oxidation of the monomer to generate reactive species that subsequently polymerize on an electrode surface. nih.govresearchgate.net The electrochemical behavior of this compound would need to be investigated to determine its suitability for this type of polymerization.

Without dedicated research on this compound, any discussion of its polymerization pathways, the resulting polymer structures, or the conditions required for such transformations would be entirely speculative. Therefore, no detailed research findings or data tables on the formation of polymeric or oligomeric structures from this specific compound can be provided at this time.

Coordination Chemistry and Metal Complexation of 4 Nitro 2 Pyridin 3 Yl Phenol

Ligand Design Principles for 4-Nitro-2-(pyridin-3-yl)phenol

The design of ligands is a fundamental aspect of coordination chemistry, determining the structure, stability, and properties of the resulting metal complexes. For this compound, its efficacy as a ligand is rooted in the interplay between its pyridine (B92270), phenol (B47542), and nitro moieties.

Bidentate Chelation via Phenoxide and Pyridine Nitrogen

The most prominent coordination mode for this compound is as a bidentate chelating agent. Upon deprotonation of the phenolic hydroxyl group, the resulting phenoxide oxygen and the nitrogen atom of the pyridine ring can simultaneously bind to a single metal center. This mode of binding forms a stable five-membered metallacycle, a favored configuration in coordination chemistry. This chelation is analogous to that observed in other pyridine-substituted ligands, such as the bidentate Schiff base (E)-4-nitro-N-(pyridin-2-ylmethylidene)aniline, which forms a stable five-membered ring upon coordination with Platinum(II). nih.gov The stability of such complexes is enhanced by the chelate effect, a thermodynamic principle where a multidentate ligand forms a more stable complex than multiple monodentate ligands.

Monodentate Coordination Modes

While bidentate chelation is favored, this compound can also exhibit monodentate coordination under specific conditions. If the phenolic proton is not removed, the ligand can coordinate solely through the lone pair of electrons on the pyridine nitrogen atom. This is a common coordination mode for many pyridine-containing molecules in transition metal chemistry. wikipedia.org Conversely, coordination could potentially occur only through the phenoxide oxygen, particularly with hard metal ions that have a high affinity for oxygen donors. Another possibility is coordination through one of the oxygen atoms of the nitro group, a mode that has been observed in some metal complexes with nitro-containing ligands, although it is less common. researchgate.net

Influence of Nitro Group on Ligand Donor Properties

The nitro group (NO₂) at the para-position to the hydroxyl group exerts a significant electronic influence on the ligand's coordination properties. As a powerful electron-withdrawing group, it decreases the electron density on the phenoxide oxygen through both inductive and resonance effects. mdpi.com This reduction in electron density lowers the basicity (pKa) of the phenoxide, making it a weaker donor and potentially affecting the stability of the resulting metal complex.

Synthesis of Metal Complexes with this compound as a Ligand

The synthesis of metal complexes using this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal ion, solvent, and reaction conditions can direct the stoichiometry and geometry of the final product.

Complexation with Transition Metal Ions

This compound is expected to form stable complexes with a variety of transition metal ions, such as copper(II), zinc(II), nickel(II), and palladium(II). The synthesis generally involves a chelating method where the ligand is mixed with a metal salt, like a nitrate or chloride salt, in a solvent such as methanol or ethanol. mdpi.comresearchgate.net The resulting complexes can exhibit different geometries, including square planar or tetrahedral, depending on the coordination number and the electronic configuration of the metal ion. wikipedia.org

For instance, studies on the related ligand 4'-(p-nitrophenyl)-2,2':6',2”-terpyridine with transition metals have demonstrated the formation of complexes with Cu²⁺ and Zn²⁺. researchgate.net Similarly, N,O-chelating Schiff bases readily form stable four-coordinate complexes with copper(II). mdpi.com

Table 1: Examples of Geometries in Transition Metal Complexes with Pyridine-Type Ligands
Metal IonLigand TypeTypical GeometryExample Complex Type
Pt(II)Bidentate N,N'Square Planar[PtCl₂(C₁₂H₉N₃O₂)] nih.gov
Cu(II)Bidentate N,OSquare Planar[Cu(N′-salicylidene-2-aminophenol)₂] mdpi.com
Ni(II)Monodentate NOctahedraltrans-[NiCl₂(py)₄] wikipedia.org
Zn(II)Tridentate N,N,NDistorted Octahedral[Zn(terpyridine)₂]²⁺ researchgate.net

Complexation with Lanthanide and Actinide Ions

The coordination chemistry of this compound with f-block elements like lanthanides (Ln) and actinides (An) is also of interest. Lanthanide ions are hard acids and typically favor coordination with oxygen-donor ligands. nih.gov Therefore, the phenoxide oxygen of the ligand would be the primary binding site. The pyridine nitrogen, being a softer donor, may also coordinate, leading to the bidentate chelation.

The synthesis of lanthanide complexes often involves reacting the ligand with lanthanide nitrate or perchlorate salts in solvents like acetonitrile or methanol. nih.govias.ac.inmdpi.com The resulting complexes often have high coordination numbers (typically 8 or 9). Studies on analogous ligands, such as 4-nitro 2-picoline-l-oxide, have shown the formation of lanthanide complexes with varying ligand-to-metal ratios depending on the specific lanthanide ion. ias.ac.in For example, with this ligand, Lanthanum formed a complex with a 5:1 ratio, Praseodymium, Neodymium, and Gadolinium formed complexes with an 8:2 ratio, and Terbium, Dysprosium, Holmium, and Ytterbium formed 4:1 complexes. ias.ac.in

Table 2: Stoichiometry of Lanthanide Perchlorate Complexes with 4-Nitro 2-picoline-l-oxide (NPicO) ias.ac.in
Lanthanide Ion (Ln)Complex FormulaLigand : Metal Ratio
LaLa(NPicO)₅(ClO₄)₃5:1
Pr, Nd, GdLn₂(NPicO)₈(ClO₄)₆4:1
Tb, Dy, Ho, YbLn(NPicO)₄(ClO₄)₃4:1

Synthetic Methodologies for Homoleptic and Heteroleptic Complexes

The synthesis of metal complexes with this compound can be approached through various established methodologies to yield both homoleptic and heteroleptic structures. Homoleptic complexes, which contain only one type of ligand, and heteroleptic complexes, which feature multiple different ligands, can be prepared by carefully controlling the reaction conditions and stoichiometry.

Homoleptic Complexes: The most direct route to homoleptic complexes involves the reaction of a metal salt with the deprotonated form of this compound. The phenolic proton is acidic and can be readily removed by a suitable base, such as an alkali metal hydroxide (B78521) or an organic base like triethylamine, to generate the corresponding phenolate (B1203915). This anionic ligand can then coordinate to a metal ion.

A general synthetic scheme would be:

n L-H + Mn+ + n B → [M(L)n] + n BH+

Where:

L-H represents the this compound ligand

Mn+ is the metal ion

B is the base

[M(L)n] is the homoleptic complex

The choice of solvent is crucial and typically involves alcohols, acetonitrile, or dimethylformamide to ensure the solubility of the reactants. The stoichiometry of the metal-to-ligand ratio is a key factor in isolating the desired homoleptic complex. For instance, using a 1:2 metal-to-ligand ratio for a divalent metal ion would favor the formation of an [M(L)2] complex.

Heteroleptic Complexes: The synthesis of heteroleptic complexes introduces additional complexity and versatility. These complexes can be prepared by several methods:

Stepwise Addition: A pre-synthesized complex containing a different ligand can be reacted with this compound. This allows for controlled substitution and the formation of a mixed-ligand complex.

One-Pot Synthesis: A metal salt can be reacted with a mixture of this compound and another desired ligand. The relative concentrations and binding affinities of the ligands will influence the final product distribution.

An example of a reaction to form a heteroleptic complex could be:

[M(X)m] + n L-H → [M(X)m-n(L)n] + n HX

Where [M(X)m] is a starting metal complex with ligand X.

Complex Type General Synthetic Approach Key Reaction Parameters
HomolepticReaction of a metal salt with the deprotonated ligand.Metal-to-ligand stoichiometry, choice of base and solvent.
HeterolepticStepwise addition of ligands or one-pot reaction with multiple ligands.Ligand concentrations, relative binding affinities, reaction sequence.

Structural Aspects of this compound Metal Complexes

The structural characteristics of metal complexes derived from this compound are dictated by the coordination preferences of the metal ion, the steric and electronic nature of the ligand itself, and the influence of intermolecular forces in the solid state.

The this compound ligand is expected to act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the oxygen atom of the phenolate group. This chelation would form a stable five-membered ring. The coordination number and geometry of the resulting complex will depend on the specific metal ion and the number of coordinated ligands.

For a divalent metal ion (M2+) forming a homoleptic complex of the type [M(L)2], several coordination geometries are possible:

Tetrahedral: With a coordination number of four, a tetrahedral geometry might be adopted, particularly by first-row transition metals like Co(II) and Zn(II).

Square Planar: Also with a coordination number of four, this geometry is common for d8 metal ions such as Ni(II), Pd(II), and Pt(II).

Octahedral: A coordination number of six can be achieved through the coordination of two ligand molecules and two solvent molecules, or through the formation of bridged polynuclear structures. For trivalent metal ions (M3+), octahedral geometry in an [M(L)3] complex would be a likely outcome.

The stereochemistry of these complexes can also be diverse. For example, in an octahedral [M(L)3] complex, facial (fac) and meridional (mer) isomers could potentially form. In square planar [M(L)2] complexes, cis and trans isomers are possible, although the bidentate nature of the ligand would likely favor a cis arrangement.

Hydrogen Bonding: The presence of the nitro group provides potential hydrogen bond acceptors. In cases where solvent molecules are incorporated into the crystal lattice, or if other protic ligands are present in heteroleptic complexes, hydrogen bonding interactions are likely to be a dominant feature in the crystal packing.

π-π Stacking: The aromatic pyridine and phenyl rings of the ligand are susceptible to π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion, can lead to the formation of one-dimensional columns or two-dimensional sheets within the crystal structure. For a related compound, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, π-π stacking into columns with an interplanar separation of 3.8537 Å has been observed nih.govresearchgate.net.

The interplay of these intermolecular forces can lead to the formation of complex and interesting supramolecular architectures, influencing properties such as solubility and thermal stability.

Interaction Type Potential Groups Involved Expected Impact on Crystal Packing
Hydrogen BondingNitro group, coordinated solvent moleculesFormation of extended 1D, 2D, or 3D networks.
π-π StackingPyridine and phenyl ringsAssembly of columnar or layered structures. nih.govresearchgate.net
van der Waals ForcesEntire moleculeOverall crystal cohesion and density.

Electronic and Magnetic Properties of Metal Complexes (Mechanistic Focus)

The electronic and magnetic properties of metal complexes of this compound are governed by the nature of the metal-ligand interactions and the resulting electronic structure of the complex.

According to ligand field theory, the interaction between the d-orbitals of the metal ion and the orbitals of the surrounding ligands leads to a splitting of the d-orbital energies. The magnitude of this splitting (Δ) is influenced by the geometry of the complex and the nature of the ligands. The this compound ligand, coordinating through a pyridine nitrogen and a phenolate oxygen, is expected to create a moderately strong ligand field.

The electronic spectra of these complexes in the UV-visible region would be expected to show two main types of transitions:

d-d Transitions: These involve the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital. The energy of these transitions corresponds to the ligand field splitting parameter and provides information about the coordination geometry and the strength of the metal-ligand bond. These transitions are typically weak in intensity.

Charge-Transfer Transitions: These are generally more intense than d-d transitions and can be of two types:

Ligand-to-Metal Charge Transfer (LMCT): An electron is transferred from a ligand-based orbital to a metal-based orbital. The presence of the electron-donating phenolate group would facilitate this type of transition.

Metal-to-Ligand Charge Transfer (MLCT): An electron is transferred from a metal-based orbital to a ligand-based orbital. The pyridine ring and the electron-withdrawing nitro group provide low-lying π* orbitals that can accept electron density from the metal, making MLCT transitions possible, especially with electron-rich metal centers.

The spin state of a metal complex is determined by the arrangement of electrons in the split d-orbitals. For a given d-electron configuration, a high-spin or low-spin state can be adopted depending on the relative magnitudes of the ligand field splitting energy (Δ) and the spin-pairing energy (P). A strong ligand field (large Δ) will favor a low-spin configuration, while a weak ligand field (small Δ) will result in a high-spin configuration.

In the case of polymetallic complexes, where two or more metal centers are bridged by ligands, magnetic exchange interactions can occur between the unpaired electrons on adjacent metal ions. The this compound ligand, through its phenolate oxygen, has the potential to act as a bridging ligand, connecting two metal centers.

The nature of this magnetic exchange can be:

Ferromagnetic: The spins on adjacent metal centers align in a parallel fashion, leading to an increase in the total magnetic moment.

Antiferromagnetic: The spins on adjacent metal centers align in an antiparallel fashion, resulting in a decrease in the total magnetic moment.

The strength and sign of the magnetic exchange interaction (often quantified by the exchange coupling constant, J) depend on the nature of the bridging ligand, the geometry of the bridge, and the distance between the metal centers. The study of the temperature dependence of the magnetic susceptibility of such polymetallic complexes would be essential to elucidate the nature and magnitude of these magnetic interactions.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Nitro 2 Pyridin 3 Yl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional ¹H and ¹³C NMR spectra offer primary insights into the molecular structure by revealing the chemical environment of each hydrogen and carbon atom. The chemical shift (δ) of a nucleus is highly sensitive to the electronic effects of neighboring atoms and functional groups.

In 4-Nitro-2-(pyridin-3-yl)phenol, the aromatic protons and carbons are influenced by the interplay of electron-donating and electron-withdrawing effects. The hydroxyl (-OH) group is an activating, ortho-, para-directing group, while the nitro (-NO₂) group is a strong deactivating, meta-directing group. The pyridinyl substituent also exerts an electron-withdrawing effect on the phenol (B47542) ring. Consequently, the protons and carbons on the phenol ring are expected to be significantly deshielded and appear at higher chemical shifts (downfield) compared to unsubstituted phenol. pdx.edu The protons on the pyridine (B92270) ring will also exhibit distinct chemical shifts based on their proximity to the nitrogen atom and the point of attachment to the phenol ring.

Quaternary carbons, such as those bearing the nitro group, the hydroxyl group, and the pyridinyl substituent, are typically observed as weak signals in ¹³C NMR spectra due to the absence of attached protons and longer relaxation times. hw.ac.ukoregonstate.edu The predicted chemical shifts for the core structure are summarized in the tables below, based on established substituent effects in related aromatic compounds. rsc.orgbhu.ac.in

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Phenolic -OH10.0 - 12.0singlet (broad)
Phenol Ring H-37.2 - 7.4doublet
Phenol Ring H-58.2 - 8.4doublet of doublets
Phenol Ring H-68.0 - 8.2doublet
Pyridine Ring H-2'8.8 - 9.0doublet
Pyridine Ring H-4'7.9 - 8.1doublet of doublets
Pyridine Ring H-5'7.4 - 7.6triplet
Pyridine Ring H-6'8.6 - 8.8doublet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Phenol Ring C-1 (-OH)160 - 165
Phenol Ring C-2 (-Py)125 - 130
Phenol Ring C-3118 - 122
Phenol Ring C-4 (-NO₂)145 - 150
Phenol Ring C-5124 - 128
Phenol Ring C-6120 - 124
Pyridine Ring C-2'150 - 154
Pyridine Ring C-3'135 - 140
Pyridine Ring C-4'123 - 127
Pyridine Ring C-5'133 - 137
Pyridine Ring C-6'148 - 152

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations. scribd.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY spectra would show correlations between H-5 and H-6 on the phenol ring, and among H-4', H-5', and H-6' on the pyridine ring, confirming the proton connectivity within each ring system. memphis.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons. This experiment is key to connecting the different fragments of the molecule. Crucial correlations would be observed between the pyridine protons (e.g., H-2', H-4') and the phenolic carbon C-2, confirming the linkage point between the two aromatic rings. researchgate.netresearchgate.net Similarly, correlations from phenolic protons H-3 and H-5 to neighboring carbons would solidify the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, regardless of their bond connectivity. NOESY is particularly useful for determining conformation and stereochemistry. In this case, it would show correlations between protons on the pyridine ring and the phenol ring that are spatially proximate, such as between the pyridine H-2' proton and the phenol H-3 proton, confirming their relative orientation. researchgate.net

The pyridine nitrogen and the phenolic oxygen of this compound are potential coordination sites, allowing the molecule to act as a ligand for metal ions. NMR spectroscopy is a powerful tool for studying the formation and dynamics of such metal complexes in solution. vu.lt

Coordination to a metal center significantly alters the electronic environment of the ligand, leading to changes in the NMR spectrum. nih.gov Upon complexation, the chemical shifts of protons and carbons near the coordination site are expected to change. For instance, coordination of a metal ion to the pyridine nitrogen would cause a pronounced downfield shift of the pyridine proton signals, especially H-2' and H-6'. nih.gov

Furthermore, NMR can be used to study dynamic processes such as ligand exchange. If the exchange between free and coordinated ligand is slow on the NMR timescale, separate sets of signals will be observed for each species. If the exchange is fast, population-weighted average signals will be seen. At intermediate exchange rates, significant line broadening occurs. These phenomena provide quantitative information about the stability and lability of the metal-ligand bond. vu.ltmuni.cz Studies on related palladium(II) and platinum(II) complexes with pyridine-based ligands have effectively used these NMR principles to characterize complex stoichiometry and solution behavior. nih.govmuni.cz

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. thermofisher.com An IR spectrum arises from the absorption of light corresponding to a vibrational transition with a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrating molecules, with active modes involving a change in polarizability. Together, they provide a characteristic "fingerprint" of the functional groups present. researchgate.netnsf.gov

Each functional group in this compound has distinct vibrational frequencies that can be readily identified.

Nitro Group (-NO₂): Aromatic nitro compounds display two strong, characteristic stretching vibrations. The asymmetric stretch (νas) typically appears in the 1550–1475 cm⁻¹ region, while the symmetric stretch (νs) is found between 1360–1290 cm⁻¹. youtube.com

Pyridine Ring: The pyridine ring exhibits several characteristic C=C and C=N stretching vibrations in the 1625–1430 cm⁻¹ range. elixirpublishers.comasianpubs.org Aromatic C-H stretching vibrations are also observed above 3000 cm⁻¹. elixirpublishers.com

Phenolic Group (-OH): The O-H stretching vibration is highly sensitive to its environment and typically appears as a broad band in the 3600–3200 cm⁻¹ region when involved in hydrogen bonding. The C-O stretching vibration for phenols is observed in the 1300–1200 cm⁻¹ range. youtube.com

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Phenolic -OHO-H stretch (H-bonded)3200 - 3600 (broad)
Aromatic C-HC-H stretch3000 - 3100
Pyridine RingC=C, C=N stretch1430 - 1625
Nitro GroupAsymmetric NO₂ stretch1475 - 1550
Nitro GroupSymmetric NO₂ stretch1290 - 1360
Phenolic C-OC-O stretch1200 - 1300

Data compiled from studies on related nitrophenols and substituted pyridines. youtube.comelixirpublishers.comresearchgate.netlongdom.org

The position and shape of the O-H stretching band in the IR spectrum are powerful indicators of hydrogen bonding. kinampark.com In this compound, the phenolic proton can form intermolecular hydrogen bonds with the nitro group, the pyridine nitrogen of a neighboring molecule, or a suitable solvent. This type of interaction results in a significant broadening and a shift to a lower frequency (red-shift) of the O-H stretching band, a classic diagnostic feature. amanote.comresearchgate.net

Vibrational spectroscopy can also detect the coordination of the molecule to a metal center. When the phenolic oxygen coordinates to a metal, the C-O stretching frequency is expected to shift. Similarly, coordination through the pyridine nitrogen would perturb the ring's C=C and C=N stretching vibrations. mdpi.com These shifts provide direct evidence of metal-ligand bond formation and can help distinguish between different coordination isomers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides precise information about the molecular weight of a compound and, through fragmentation analysis, offers significant insights into its molecular structure.

High-resolution mass spectrometry (HRMS) is capable of measuring m/z values with very high accuracy (typically to within 5 parts per million, ppm) nih.gov. This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass researchgate.net. For this compound, with a molecular formula of C₁₁H₈N₂O₃, HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. This capability is crucial for confirming the identity of a newly synthesized compound or for identifying unknown analytes in complex mixtures nih.gov.

ParameterValue
Molecular Formula C₁₁H₈N₂O₃
Nominal Mass 216 Da
Monoisotopic Mass 216.0535 Da
Theoretical [M+H]⁺ 217.0608 Da
Theoretical [M-H]⁻ 215.0465 Da

Data calculated based on the most abundant isotopes: C=12.00000, H=1.00783, N=14.00307, O=15.99491.

An experimental HRMS measurement yielding a mass of 217.0605 Da for the protonated molecule would have a mass error of only 1.4 ppm compared to the theoretical value, confirming the elemental formula C₁₁H₈N₂O₃.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and subjected to collision-induced dissociation (CID) to generate fragment ions (product ions) uab.edu. The resulting fragmentation pattern serves as a structural fingerprint of the molecule. For this compound, fragmentation would likely be initiated at the nitro, hydroxyl, and pyridyl functional groups.

Common fragmentation pathways for nitroaromatic compounds, studied in negative ion mode, include the loss of neutral molecules like NO (30 Da) and NO₂ (46 Da), as well as the expulsion of radicals nih.govresearchgate.net. Phenolic compounds often undergo fragmentation through the loss of carbon monoxide (CO, 28 Da) or a formyl radical (HCO, 29 Da) docbrown.info. The pyridyl group can also direct fragmentation. By analyzing the masses of the fragments, the connectivity of the molecule can be pieced together.

Below is a proposed fragmentation pathway and a table of expected fragments for the deprotonated molecule [M-H]⁻ of this compound (m/z 215.05).

Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Proposed Structure of Fragment
215.05NO₂ (46.00 Da)169.05[C₁₁H₇NO]⁻ (Deprotonated 2-(pyridin-3-yl)phenol (B3144016) radical anion)
215.05NO (30.00 Da)185.05[C₁₁H₇N₁O₂]⁻ (Resulting from nitro-to-nitrite rearrangement)
169.05CO (28.00 Da)141.05[C₁₀H₇N]⁻ (Fragment from phenolic ring cleavage)
169.05HCN (27.01 Da)142.04[C₁₀H₆O]⁻ (Fragment from pyridine ring cleavage)

This table represents plausible fragmentation pathways based on known behaviors of nitroaromatic and phenolic compounds nih.govresearchgate.netdocbrown.info.

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid jeol.com. This technique provides detailed information on bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and conformation in the solid state. Beyond the individual molecule, SCXRD reveals the supramolecular structure—how molecules pack together and interact in the crystal lattice through non-covalent forces such as hydrogen bonding, π–π stacking, and van der Waals interactions mdpi.comacs.org.

While the specific crystal structure of this compound is not publicly available, analysis of a closely related compound, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline (C₁₂H₉N₃O₂), provides significant insight into the likely structural features nih.govresearchgate.net. In this analogue, the pyridyl and nitrophenyl rings are not coplanar, exhibiting a significant dihedral angle of 47.78° nih.govresearchgate.net. This twisted conformation is a common feature in such bi-aryl systems.

The crystal packing of this analogue is dominated by π–π stacking interactions, where molecules arrange into columns with an interplanar separation of 3.85 Å nih.govresearchgate.net. These columns are further interconnected by weak C—H···O and C—H···N hydrogen bonds, forming two-dimensional sheets nih.govresearchgate.net.

For this compound, one would expect similar and additional interactions. The phenolic hydroxyl group is a strong hydrogen bond donor and would likely form strong O—H···N (to the pyridine nitrogen) or O—H···O (to the nitro group) hydrogen bonds, either intramolecularly or intermolecularly, which would be a dominant feature in its crystal packing nih.govresearchgate.net.

The following table presents the crystallographic data for the analogue compound, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline nih.govresearchgate.net.

ParameterValue
Formula C₁₂H₉N₃O₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 3.8573
b (Å) 20.334
c (Å) 13.629
β (°) 90.57
Volume (ų) 1068.9
Z 4
Key Interactions π–π stacking, C—H···O, C—H···N hydrogen bonds

Data obtained from the crystallographic report of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline nih.govresearchgate.net.

Bond Lengths, Bond Angles, and Torsion Angles

The molecular geometry of this compound is defined by the spatial arrangement of its constituent phenol, pyridine, and nitro groups. The bond lengths and angles are largely influenced by the hybridization of the atoms and the delocalization of electrons across the aromatic systems. In analogous structures, the bond lengths within the phenyl and pyridyl rings exhibit typical aromatic character.

Table 1: Selected Bond Distances and Angles from a Structurally Similar Compound, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline. Data serves as an approximation for analogous bonds in this compound.
ParameterBond/AngleValue (Å or °)Reference
Bond LengthC-NO₂~1.45 mdpi.com
Bond LengthN-O (nitro)~1.22 researchgate.net
Bond LengthC-OH (phenol)~1.36 tsijournals.com
Bond AngleO-N-O (nitro)~123-125 mdpi.com
Bond AngleC-C-O (phenol)~118-121 tsijournals.com
Torsion AnglePhenyl-Pyridine Dihedral71.7 (1)° (in a bromo-pyridyl analogue) researchgate.net

Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, Halogen Bonding

The supramolecular assembly of this compound and its derivatives in the solid state is directed by a combination of non-covalent interactions.

Hydrogen Bonding The most significant intermolecular interaction expected is a strong hydrogen bond between the acidic hydroxyl group of the phenol and the basic nitrogen atom of the pyridine ring (O–H···N). khanacademy.org This type of phenol-pyridine hydrogen bond is a highly robust and frequently observed supramolecular heterosynthon. acs.orgresearchgate.net In related crystal structures, the O···N distances for such bonds are typically measured between 2.70 and 2.72 Å. researchgate.net In addition to this primary interaction, weaker C–H···O hydrogen bonds involving hydrogen atoms from the aromatic rings and oxygen atoms of the nitro group are also likely to play a role in stabilizing the crystal packing. nih.govresearchgate.net

π-π Stacking Aromatic π-π stacking interactions are crucial for the crystal packing of molecules containing multiple aromatic rings. libretexts.orgwikipedia.org In compounds related to this compound, these interactions are frequently observed. For instance, in 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, molecules are organized into columns via π-π stacking with an interplanar separation of 3.8537 (8) Å. nih.govresearchgate.net Another related compound, 4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol, also exhibits stacking with a shortest centroid-centroid distance between rings of 3.707 (2) Å. researchgate.net These interactions likely involve the electron-deficient nitrophenyl ring and the pyridine ring of adjacent molecules.

Halogen Bonding in Derivatives In halogenated derivatives of this compound, such as a bromo-substituted analogue, halogen bonding can act as a significant structure-directing force. nih.gov A halogen bond is a directional interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophile. nih.gov In brominated pyridine and phenyl derivatives, short C–Br···O and C–Br···N halogen bonds are commonly observed, linking molecules into well-defined chains or networks. rsc.org These interactions are comparable in strength to classical hydrogen bonds and are a key tool in crystal engineering. nih.gov

Crystal Packing Motifs and Supramolecular Architecture

Based on observations from analogous structures, these hydrogen-bonded units would likely assemble into one-dimensional (1D) chains. These chains are then further organized by other interactions. For example, π-π stacking forces can arrange the chains into columns or layers. researchgate.net Weaker C–H···O and C–H···N hydrogen bonds can provide connectivity between these columns, linking them into two-dimensional (2D) sheets. nih.govresearchgate.net In the case of a cocrystal involving 4-nitrophenol (B140041), hydrogen bonds and other non-covalent interactions first form 1D chains, which are then linked by π-π stacking to form a 2D network. mdpi.com

For halogenated derivatives, the introduction of halogen bonding provides an additional and highly directional tool for crystal engineering. C–Br···N or C–Br···O interactions can serve as the primary link to assemble molecules into 1D halogen-bonded chains, which then pack to form the final three-dimensional structure. rsc.org The combination of these varied non-covalent interactions allows for the formation of complex and stable supramolecular architectures.

Computational and Theoretical Investigations of 4 Nitro 2 Pyridin 3 Yl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. These computational methods can predict molecular structure, stability, and reactivity without the need for empirical data.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating the electron density to find the minimum energy conformation. The output of a DFT optimization for 4-Nitro-2-(pyridin-3-yl)phenol would provide precise data on bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between two planes). This information is crucial for understanding the molecule's shape and steric properties.

A hypothetical data table for optimized geometric parameters would resemble the following:

Table 1: Hypothetical Optimized Geometric Parameters for this compound No specific data is available in the searched literature.

Parameter Bond/Atoms Involved Calculated Value (Å or °)
Bond Lengths C-C (phenol ring) Data not available
C-N (nitro group) Data not available
N-O (nitro group) Data not available
C-O (hydroxyl) Data not available
C-C (inter-ring) Data not available
C-N (pyridine ring) Data not available
Bond Angles O-N-O (nitro group) Data not available
C-C-O (hydroxyl) Data not available
C-C-C (inter-ring) Data not available

| Dihedral Angle | Phenol (B47542) Ring - Pyridine (B92270) Ring | Data not available |

Molecular Orbital Analysis (HOMO-LUMO) and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests that the molecule is more reactive. For this compound, this analysis would reveal how the electron-withdrawing nitro group and the pyridine ring influence its electronic properties and susceptibility to chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound No specific data is available in the searched literature.

Parameter Calculated Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available

Electrostatic Potential Surface (ESP) Analysis and Charge Distribution

The Electrostatic Potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. This visual tool is invaluable for predicting how a molecule will interact with other charged species. researchgate.netmdpi.com The ESP map uses a color spectrum to indicate charge distribution: red regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions denote positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, an ESP analysis would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups and the nitrogen of the pyridine ring, highlighting these as potential sites for hydrogen bonding or electrophilic interaction.

Conformational Analysis and Energy Landscape Mapping

Molecules are not static; they can adopt various spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis maps the potential energy of these different arrangements to identify the most stable conformers.

Rotational Barriers and Torsional Angles

The connection between the phenol and pyridine rings in this compound is a single bond, allowing for rotation. However, this rotation is not entirely free; it is hindered by an energy barrier. Calculating the rotational barrier involves determining the energy changes as the torsional angle (the angle of rotation between the two rings) is systematically varied. This analysis would reveal the energy required to twist the molecule from its most stable (lowest energy) conformation to less stable arrangements. Studies on similar biphenyl (B1667301) systems are common, but specific data for the title compound is unavailable. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides robust methods for predicting spectroscopic parameters, which are invaluable for structural elucidation and for interpreting experimental data. Density Functional Theory (DFT) is a widely used method for these predictions due to its balance of accuracy and computational cost.

For predicting Nuclear Magnetic Resonance (NMR) chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT functionals like B3LYP or M06-2X. tandfonline.commdpi.com The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts (δ). The accuracy of these predictions is highly dependent on the choice of functional and basis set. mdpi.com For complex molecules, comparing calculated shifts with experimental data can help in the definitive assignment of signals. tandfonline.com

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are also predictable using DFT. tandfonline.com After geometry optimization, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic displacements. This yields a set of vibrational modes and their corresponding frequencies. jetir.org It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. scirp.org A Potential Energy Distribution (PED) analysis can further be used to assign the calculated frequencies to specific molecular motions, such as C-H stretching, NO₂ asymmetric stretching, or ring vibrations. jetir.org

Below is an illustrative table of how predicted spectroscopic data for this compound would be presented. Please note, these are hypothetical values for illustrative purposes as specific published data was not found.

ParameterPredicted Value (Illustrative)Method
¹H NMR Chemical Shift (ppm)δ 7.0-9.0GIAO-DFT
¹³C NMR Chemical Shift (ppm)δ 110-160GIAO-DFT
NO₂ Symmetric Stretch (cm⁻¹)~1350DFT (e.g., B3LYP/6-311++G(d,p))
O-H Stretch (cm⁻¹)~3400DFT (e.g., B3LYP/6-311++G(d,p))

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the "how" and "why" of chemical reactions, providing insights that are often difficult to obtain experimentally.

The synthesis of nitroaromatic compounds can often be modeled to understand the reaction mechanism and predict the feasibility of different synthetic routes. nih.gov For a molecule like this compound, a plausible synthetic route could involve the coupling of a pyridine-containing fragment with a nitrophenol derivative. Computational modeling can be used to explore the potential energy surface of such a reaction. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them.

By calculating the energies of these species, a reaction energy profile can be constructed. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step. Methods like DFT are well-suited for these calculations. Such studies can guide the optimization of reaction conditions, such as temperature and catalyst choice, to improve reaction yields and selectivity. chemscene.com

The pyridinyl and phenolic moieties of this compound make it a potential ligand for metal ions or a guest in a host-guest complex. nih.gov The energetics of these binding processes can be investigated computationally. By calculating the energies of the free ligand, the free receptor (e.g., a metal ion or a larger host molecule), and the resulting complex, the binding energy can be determined.

A negative binding energy indicates a favorable interaction. These calculations can also provide insights into the nature of the binding interactions, such as hydrogen bonding or van der Waals forces, which can be visualized and quantified through methods like Reduced Density Gradient (RDG) analysis. nih.gov Such studies are crucial in fields like supramolecular chemistry and drug design.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for understanding static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.com

The conformation of a flexible molecule like this compound, particularly the dihedral angle between the phenol and pyridine rings, can be influenced by the surrounding solvent. MD simulations can model this by placing the molecule in a box of explicit solvent molecules (e.g., water, ethanol) and simulating their movements over time based on a force field. nih.gov

By analyzing the trajectory of the simulation, one can determine the preferred conformations of the molecule in a given solvent and the timescale of conformational changes. These simulations can also reveal how solvent molecules arrange themselves around the solute, providing a detailed picture of the solvation shell. researchgate.net

MD simulations are also invaluable for studying intermolecular interactions in solution. nih.gov For this compound, this could involve simulating its interaction with other solute molecules, which is relevant for understanding processes like self-assembly or crystallization. The simulations can quantify the strength and lifetime of intermolecular hydrogen bonds and other non-covalent interactions that govern these processes. nih.gov

The following table illustrates the types of data that can be extracted from MD simulations. As with the previous table, these are illustrative examples.

PropertyDescriptionSimulation Method
Radial Distribution Function (g(r)) Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.Molecular Dynamics
Hydrogen Bond Lifetime The average duration of a hydrogen bond between the solute and solvent or between solute molecules.Molecular Dynamics
Dihedral Angle Distribution Shows the preferred rotational angles between the phenyl and pyridinyl rings in solution.Molecular Dynamics

Advanced Applications of 4 Nitro 2 Pyridin 3 Yl Phenol in Chemical Sciences

Application in Catalysis

The inherent structural features of 4-Nitro-2-(pyridin-3-yl)phenol, specifically the presence of distinct nitrogen and oxygen donor atoms, position it as a highly promising ligand for catalysis. The pyridine (B92270) nitrogen acts as a soft donor site while the phenolic oxygen serves as a hard donor, allowing for the formation of stable chelate complexes with a variety of transition metals. The strong electron-withdrawing effect of the para-nitro group significantly modulates the electronic properties of the phenol (B47542) ring, which can in turn influence the reactivity and stability of the resulting metal complexes.

In homogeneous catalysis, ligands are crucial for stabilizing the metal center, tuning its electronic and steric properties, and facilitating the elementary steps of a catalytic cycle. This compound is well-suited to act as a bidentate N,O-ligand, a class of ligands that has found extensive use in various transition-metal-catalyzed reactions. researchgate.net

The utility of pyridyl-phenol frameworks as ligands is particularly evident in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. While direct catalytic studies employing this compound are not widely documented, the performance of analogous systems underscores its potential. For instance, palladium catalysts supported by hemilabile benzimidazolyl-phosphane ligands have demonstrated high efficacy in the Suzuki-Miyaura coupling of unactivated aryl chlorides. researchgate.net The ability of such N-containing ligands to stabilize the palladium center is key to achieving high turnover numbers. The electronic character of the ligand is a critical determinant of catalytic activity. The presence of the nitro group in this compound would render the metal center more electrophilic, which can enhance the rate of key steps in the catalytic cycle. Nitroarenes themselves have been successfully employed as electrophilic partners in Suzuki-Miyaura cross-coupling reactions, demonstrating the compatibility of the nitro group with these catalytic systems. nih.govmdpi.com A palladium/BrettPhos catalyst system, for example, has been shown to facilitate the unprecedented oxidative addition of an Ar-NO2 bond. nih.gov

The chiral environment necessary for asymmetric catalysis can be introduced by using enantiomerically pure ligands. While this compound is achiral, its framework can be a scaffold for developing chiral ligands by introducing stereogenic centers. The development of C2-symmetric bis(imidazolidine)pyridine (PyBidine) ligands for nickel-catalyzed asymmetric reactions highlights the utility of the pyridine core in creating effective chiral environments. researchgate.net Such ligands create "chiral fences" around the metal center, directing the approach of substrates and enabling high enantioselectivity. researchgate.net

Table 1: Performance of Representative N,O-Ligand Analogues in Homogeneous Catalysis

Catalyst System (Metal/Ligand) Reaction Type Substrates Key Findings
Pd(OAc)₂ / Benzimidazolyl-phosphane Suzuki-Miyaura Coupling Aryl chlorides, Arylboronic acids Highly effective for unactivated aryl chlorides; catalyst loadings as low as 1 ppm achieved. researchgate.net
Pd(acac)₂ / BrettPhos Suzuki-Miyaura Coupling Nitroarenes, Arylboronic acids First successful denitrative coupling; ligand choice is crucial for reactivity. mdpi.com
Ni(OAc)₂ / PyBidine aza-Friedel–Crafts Reaction Phenols, Imino esters Bulky chiral ligand enables para-selective and highly enantioselective transformations. researchgate.net

In heterogeneous catalysis, solid catalysts are used to facilitate reactions in a different phase. While this compound is a discrete molecule, it can be incorporated into heterogeneous systems. One approach is to use it as a precursor for modifying catalyst supports. For example, it could be immobilized on the surface of materials like silica (B1680970), alumina, or polymers. The phenolic hydroxyl group provides a convenient anchor for covalent attachment. Once immobilized, the pyridyl and nitro functionalities are available for further modification or for coordinating with metal nanoparticles, thereby creating a supported catalyst with well-defined active sites.

Furthermore, the compound can serve as a precursor for catalytically active materials. The catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a widely used benchmark reaction to evaluate the performance of heterogeneous catalysts, particularly metal nanoparticles. oiccpress.commdpi.com This highlights the reactivity of the nitro group. By extension, this compound could be used to synthesize functionalized aminophenols via reduction. These resulting aminopyridylphenols can then act as robust ligands to stabilize metal nanoparticles on a support, preventing their aggregation and enhancing their catalytic lifetime and activity.

Understanding the reaction mechanism is fundamental to optimizing catalytic processes. If this compound were used as a ligand in a palladium-catalyzed cross-coupling reaction, it would participate directly in the catalytic cycle. The cycle typically involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) complex. The N,O-chelation from the this compound ligand would stabilize this high-oxidation-state intermediate.

Transmetalation : The aryl group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. The electronic properties of the ligand, influenced by the nitro group, would affect the rate of this step.

Reductive Elimination : The two aryl groups (Ar and Ar') on the palladium center couple to form the biaryl product, regenerating the Pd(0) catalyst.

Recent studies on the cross-coupling of nitroarenes have shown that the oxidative addition of the Ar-NO₂ bond to a Pd(0) center is the rate-determining step of the cycle. mdpi.com The use of bulky, electron-rich phosphine (B1218219) ligands like BrettPhos was found to be critical for facilitating this challenging step. mdpi.com If this compound were the substrate, a similar mechanism would be expected. If it were the ligand, its electron-deficient nature could influence the stability of the intermediates and the energy barriers of the transition states throughout the cycle.

Application in Materials Science and Supramolecular Chemistry

The field of materials science increasingly relies on molecules that can be predictably assembled into larger, functional structures. The multiple functional groups and rigid core of this compound make it an excellent candidate for the bottom-up construction of supramolecular assemblies and advanced materials.

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and coordination bonds. This compound possesses all the necessary features to act as a versatile building block, or "tecton," for such systems.

Hydrogen Bonding : The phenolic -OH group is a strong hydrogen bond donor, while the pyridine nitrogen and the oxygens of the nitro group are hydrogen bond acceptors. This donor-acceptor pattern can direct the self-assembly of the molecules into predictable one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. researchgate.netnih.gov

Coordination Bonds : The pyridine nitrogen and the deprotonated phenolate (B1203915) oxygen can coordinate to metal ions. This allows the molecule to act as a ligand for the construction of coordination polymers or metal-organic frameworks (MOFs). mdpi.com The choice of metal ion (with its preferred coordination geometry) and the ligand's geometry dictate the final structure of the polymer. For example, the use of silver (Ag(I)) ions with nitrogen-based ligands has led to the formation of novel coordination polymers with interesting properties, including photocatalytic activity. rsc.org The nitro group can also participate in coordination, further increasing the structural diversity of the resulting polymers. mdpi.com

Table 2: Potential Supramolecular Interactions and Resulting Architectures

Interacting Groups Type of Interaction Potential Resulting Structure
Phenol (-OH) and Pyridine (-N=) Hydrogen Bonding (O-H···N) Chains, Dimers
Phenol (-OH) and Nitro (-NO₂) Hydrogen Bonding (O-H···O) Sheets, Networks
Pyridine Ring and Phenol Ring π-π Stacking Stacked Columns
Pyridine (-N=) / Phenolate (-O⁻) and Metal Ion Coordination Bonding 1D, 2D, or 3D Coordination Polymers

The electronic characteristics of this compound make it suitable for incorporation into functional materials. The molecule features an electron-donating phenol group and an electron-withdrawing nitropyridyl system, creating an intramolecular "push-pull" electronic structure. This type of structure is a cornerstone for designing molecules with specific optical and electronic properties.

Materials with push-pull chromophores are known to exhibit large second-order nonlinear optical (NLO) responses, which are useful in applications like frequency doubling of laser light. The nitro group is one of the most effective electron-withdrawing groups for creating NLO materials. mdpi.com Furthermore, such compounds can be used as functional dyes, where their absorption and emission properties are tuned by the intramolecular charge transfer character.

Hybrid organic-inorganic materials can also be developed. By grafting this compound onto the surface of an inorganic material like silica nanoparticles or a metal oxide film, a functional interface can be created. These hybrid materials could find applications in sensing, where the coordination of an analyte to the pyridyl-phenol unit causes a detectable change in the optical or electronic properties of the material, or in photocatalysis, where the organic moiety acts as a photosensitizer.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the compound "this compound" to generate a detailed article that adheres to the requested outline on its advanced applications in chemical sciences.

The available information focuses on related but distinct areas, such as:

The detection of 4-nitrophenol (a related but different compound) using various sensing technologies.

The synthesis and application of other pyridine-based compounds in chemical sensing.

General principles of chemosensor design that are not specific to this compound.

Without dedicated research on the advanced applications of this compound, generating a thorough, informative, and scientifically accurate article that strictly follows the provided outline is not possible. Constructing the article would require speculation or extrapolation from related compounds, which would not meet the required standards of scientific accuracy.

Future Research Directions and Emerging Paradigms for 4 Nitro 2 Pyridin 3 Yl Phenol Research

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The future of synthesizing 4-Nitro-2-(pyridin-3-yl)phenol will likely be dominated by the principles of green and sustainable chemistry. nih.gov Current synthetic methodologies often rely on traditional nitration and coupling reactions that can generate significant waste and utilize harsh reagents. Emerging paradigms will focus on minimizing environmental impact through innovative synthetic strategies.

Key Future Research Areas:

Catalytic C-H Activation/Nitration: Direct, late-stage C-H nitration of 2-(pyridin-3-yl)phenol (B3144016) precursors using milder and more selective catalytic systems will be a primary goal. This approach avoids the use of harsh nitrating acids and improves atom economy.

Photocatalysis: Visible-light-mediated photocatalysis offers a green alternative for constructing the pyridyl-phenol linkage and for the introduction of the nitro group under ambient conditions, reducing energy consumption and by-product formation.

Bio-catalysis: The use of engineered enzymes could provide highly selective and environmentally benign routes to this compound and its chiral derivatives. ijarsct.co.in

Synthetic ApproachPotential AdvantagesResearch Focus
Catalytic C-H NitrationHigh atom economy, reduced waste, increased selectivity.Development of novel, non-precious metal catalysts.
PhotocatalysisUse of renewable energy, mild reaction conditions.Design of efficient photocatalysts for C-N and C-C bond formation.
Flow ChemistryEnhanced safety, scalability, and process control.Optimization of reactor design and reaction conditions for continuous production. uc.ptnih.gov
BiocatalysisHigh enantioselectivity, biodegradable catalysts, mild conditions. ijarsct.co.inEnzyme screening and engineering for specific transformations.

Development of Advanced Metal Complexes for Multicomponent Catalysis

The bifunctional nature of this compound, with its pyridyl nitrogen and phenolic oxygen, makes it an excellent candidate for the design of novel ligands for transition metal catalysis. Future research will likely focus on creating sophisticated metal complexes capable of catalyzing complex multicomponent reactions (MCRs).

Key Future Research Areas:

Tandem and Cascade Catalysis: Designing metal complexes that can catalyze multiple reaction steps in a single pot without the need for intermediate isolation is a major goal. This improves efficiency and reduces waste.

Asymmetric Catalysis: The development of chiral metal complexes of this compound derivatives for enantioselective MCRs will be a significant area of exploration, providing access to complex, enantioenriched molecules.

Cooperative Catalysis: Research into bimetallic complexes where two different metal centers, bridged by a this compound-derived ligand, work in concert to catalyze challenging transformations.

Catalytic ApplicationMetal Complex Design FeatureTargeted Reactions
Tandem CatalysisSingle metal center with multiple catalytic sites.Synthesis of complex heterocycles.
Asymmetric CatalysisChiral ligands derived from this compound.Enantioselective synthesis of pharmaceutical intermediates.
Cooperative CatalysisBimetallic or polymetallic complexes.Activation of inert bonds, challenging coupling reactions.

Integration into Smart Materials and Responsive Systems

The electronic and structural features of this compound, particularly the electron-withdrawing nitro group and the proton-responsive pyridine (B92270) and phenol (B47542) moieties, make it an attractive building block for "smart" materials. rsc.orgnih.gov These are materials that can change their properties in response to external stimuli. mdpi.comnih.govmdpi.com

Key Future Research Areas:

Chemosensors: Incorporation of the this compound unit into polymeric or supramolecular architectures to create highly selective and sensitive sensors for ions or small molecules. rsc.orgnih.govacs.org The binding of an analyte to the pyridyl-phenol chelating site could induce a measurable change in the electronic properties of the nitroaromatic system, leading to a colorimetric or fluorescent response.

Photochromic Materials: The nitro-aromatic system could be integrated into larger photochromic molecules, where light irradiation could induce reversible changes in color and other properties. nih.govrsc.orgrsc.orgresearchgate.net This has potential applications in optical data storage and molecular switches.

pH-Responsive Polymers: Polymerizing derivatives of this compound could lead to hydrogels and other soft materials that exhibit swelling or conformational changes in response to pH variations, due to the protonation/deprotonation of the pyridine and phenol groups. mdpi.com

Material TypeFunctional MoietyPotential Application
ChemosensorsPyridyl-phenol chelating site and nitroaromatic reporter.Environmental monitoring, medical diagnostics.
Photochromic MaterialsIntegrated nitro-aromatic photoswitch.Optical data storage, "smart" windows. nih.gov
pH-Responsive PolymersProton-sensitive pyridine and phenol groups.Drug delivery, soft robotics.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the electronic structure, reactivity, and excited-state dynamics of this compound is crucial for its rational design in various applications. The synergy between advanced spectroscopic techniques and high-level computational methods will be instrumental in achieving this.

Key Future Research Areas:

Ultrafast Spectroscopy: Time-resolved spectroscopic techniques, such as transient absorption and time-resolved fluorescence, can be employed to probe the excited-state dynamics of the molecule and its metal complexes, providing insights into photoinduced processes.

In-situ and Operando Spectroscopy: Applying techniques like Raman and IR spectroscopy under reaction conditions to monitor catalytic processes in real-time will help to elucidate reaction mechanisms and identify key intermediates.

Advanced Computational Modeling:

Density Functional Theory (DFT): DFT and Time-Dependent DFT (TD-DFT) will continue to be essential tools for predicting the geometric and electronic structures, spectroscopic properties, and reactivity of this compound and its derivatives. qu.edu.qaredalyc.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with solvents, polymers, or biological macromolecules, which is crucial for understanding its behavior in complex environments. chemmethod.comresearchgate.net

TechniqueInformation GainedImpact on Research
Ultrafast SpectroscopyExcited-state lifetimes, charge transfer dynamics.Design of more efficient photocatalysts and photochromic materials.
In-situ/Operando SpectroscopyIdentification of catalytic intermediates, reaction kinetics.Optimization of catalytic reactions and catalyst design.
DFT/TD-DFT CalculationsElectronic structure, absorption/emission spectra, reaction pathways. qu.edu.qaresearchgate.netRational design of molecules with desired properties.
Molecular Dynamics SimulationsConformational flexibility, intermolecular interactions.Understanding of self-assembly and host-guest interactions. chemmethod.com

Expansion into New Areas of Bio-Inspired Chemistry

The structural motifs present in this compound are reminiscent of cofactors found in certain metalloenzymes. This opens up exciting avenues for the development of bio-inspired catalysts and functional systems.

Key Future Research Areas:

Artificial Enzyme Design: Incorporating metal complexes of this compound into protein scaffolds or synthetic polymers to create artificial enzymes with tailored catalytic activities and selectivities. nih.govrsc.orggoogle.com The pyridyl-phenol ligand can mimic the function of histidine and tyrosine residues in coordinating to a metal center in an active site.

Biomimetic Oxidation Catalysis: Developing iron or copper complexes of this compound as catalysts for biomimetic oxidation reactions, mimicking the function of enzymes like cytochrome P450. jetir.orgnih.govrsc.orgnih.govrsc.org The electronic properties of the ligand can be tuned by modifying the substituents on the phenol and pyridine rings to modulate the catalytic activity.

Development of Enzyme Inhibitors: The structural similarity to certain biological molecules suggests that derivatives of this compound could be explored as inhibitors for specific enzymes, with potential applications in drug discovery. mdpi.com

Bio-Inspired ApplicationRationaleResearch Goal
Artificial EnzymesMimicking metalloenzyme active sites. nih.govCreating highly selective catalysts for challenging organic transformations.
Biomimetic OxidationSimulating the function of monooxygenase enzymes. jetir.orgDeveloping efficient and selective catalysts for C-H oxidation.
Enzyme InhibitionStructural analogy to enzyme substrates or cofactors.Discovery of new therapeutic agents.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Nitro-2-(pyridin-3-yl)phenol, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via condensation reactions involving nitro-substituted phenolic precursors and pyridine derivatives. For example, analogous Schiff base formation using 5-nitrosalicyaldehyde and amines under reflux in ethanol (60–70°C) for 6–8 hours yields structurally similar nitro-phenolic compounds . Optimization involves:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reactivity for nitro-group retention.
  • Catalysis: Acidic or basic catalysts (e.g., acetic acid or piperidine) improve yield by accelerating imine bond formation.
  • Temperature control: Moderate heating (60–80°C) prevents nitro-group decomposition.

Advanced: How can computational modeling predict the electronic properties and reactivity of this compound in nucleophilic substitution reactions?

Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model:

  • Electrostatic potential surfaces to identify electrophilic/nucleophilic sites.
  • Frontier Molecular Orbitals (FMOs) to predict charge transfer interactions (e.g., nitro group as an electron-withdrawing moiety) .
  • Activation energy barriers for substitution reactions at the nitro or pyridinyl positions. Validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via HPLC).

Data Analysis: How should researchers resolve contradictions between experimental spectroscopic data (e.g., NMR, IR) and theoretical predictions for this compound?

Answer:
Contradictions often arise from solvent effects, tautomerism, or crystal packing. Mitigation strategies include:

  • Multi-technique validation: Cross-reference XRD-derived bond lengths/angles with DFT-optimized geometries.
  • Solvent corrections: Apply PCM (Polarizable Continuum Model) in DFT to simulate solvent-induced shifts in NMR/IR .
  • Dynamic effects: Use variable-temperature NMR to detect tautomeric equilibria or conformational flexibility.

Structural Analysis: What experimental techniques are critical for determining hydrogen bonding and molecular packing in this compound crystals?

Answer:

  • Single-crystal XRD: Resolves dihedral angles between aromatic rings (e.g., 64.97° between fused rings and phenyl groups) and hydrogen bond distances (O–H⋯N: ~2.1 Å) .
  • FT-IR spectroscopy: Identifies O–H stretching (3200–3500 cm⁻¹) and nitro-group vibrations (~1520 cm⁻¹, asymmetric stretching).
  • Thermogravimetric Analysis (TGA): Assesses thermal stability linked to intermolecular interactions (e.g., decomposition onset >200°C).

Safety: What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (hazard class: irritant) .
  • Ventilation: Use fume hoods to avoid inhalation of particulate matter (respiratory hazard).
  • Storage: Keep in amber glass bottles at 2–8°C under inert gas (e.g., N₂) to prevent nitro-group degradation .
  • Spill management: Neutralize with alkaline solutions (e.g., 10% NaOH) and adsorb with vermiculite.

Advanced: How can researchers design experiments to probe the photostability of this compound under UV irradiation?

Answer:

  • Photodegradation setup: Expose solutions (in acetonitrile/water) to UV light (λ = 254 nm) in a quartz reactor.
  • Monitoring: Use HPLC-MS to track degradation products (e.g., nitro-reduction to amine or ring-opening).
  • Quantum yield calculation: Measure absorbance decay rates and apply the Stark-Einstein equation to quantify photoreactivity .

Basic: What chromatographic methods are optimal for purifying this compound, and how can column selection impact yield?

Answer:

  • Normal-phase chromatography: Silica gel columns with ethyl acetate/hexane gradients (3:7 to 1:1) separate nitro-aromatic compounds effectively.
  • HPLC optimization: Use C18 reverse-phase columns (e.g., Purospher STAR RP-18) with acetonitrile/water (0.1% TFA) mobile phases for high-purity isolation (>98%) .
  • Detector choice: UV detection at 254 nm maximizes sensitivity for aromatic systems.

Advanced: What strategies can mitigate batch-to-batch variability in the synthesis of this compound?

Answer:

  • Process Analytical Technology (PAT): Implement in-situ FT-IR or Raman spectroscopy to monitor reaction progression in real-time.
  • Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., stoichiometry, solvent ratio) and identify critical parameters .
  • Quality control: Enforce strict NMR purity thresholds (e.g., <2% impurities by integration) and crystallinity standards (PXRD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.